molecular formula C14H17ClN2O3 B4038438 N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide

N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide

Cat. No.: B4038438
M. Wt: 296.75 g/mol
InChI Key: DTLBGVDIBOBCHE-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide is an organic compound that features a chloro-nitrophenyl group attached to a cyclopentylpropanamide moiety

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the effects of chloro-nitrophenyl derivatives on biological systems, including their potential as antimicrobial or anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide typically involves the following steps:

    Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce a nitro group at the para position, forming 2-chloro-4-nitrophenyl.

    Amidation: The nitrated compound is then reacted with 3-cyclopentylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Reduction: N-(2-amino-4-nitrophenyl)-3-cyclopentylpropanamide.

    Substitution: N-(2-chloro-4-substituted-phenyl)-3-cyclopentylpropanamide derivatives.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The chloro and nitro groups can interact with the active sites of enzymes, leading to inhibition of their function. The cyclopentylpropanamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-chloro-4-nitrophenol: A related compound with similar chloro and nitro groups but lacking the cyclopentylpropanamide moiety.

    N-(2-chloro-4-nitrophenyl)acetamide: Another related compound with an acetamide group instead of the cyclopentylpropanamide moiety.

Uniqueness: N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide is unique due to the presence of the cyclopentylpropanamide moiety, which can confer distinct physicochemical properties and biological activities compared to its simpler analogs. This structural feature may enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-12-9-11(17(19)20)6-7-13(12)16-14(18)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLBGVDIBOBCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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